

# A Comparative Analysis of the Immunogenicity of PF-06410293 and Adalimumab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05214030 |           |
| Cat. No.:            | B2441990    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity profiles of PF-06410293 (a biosimilar to adalimumab) and its reference product, adalimumab (Humira®). The data presented is derived from the REFLECTIONS B538-02 (NCT02480153) clinical trial, a randomized, double-blind study in patients with moderately to severely active rheumatoid arthritis.

## **Executive Summary**

The development of anti-drug antibodies (ADAs) is a critical consideration in the clinical use of therapeutic monoclonal antibodies, as it can impact efficacy and safety. This guide summarizes the comparative immunogenicity data for PF-06410293 and adalimumab, detailing the incidence of ADAs and neutralizing antibodies (NAbs). The experimental protocols for the key immunogenicity assays are also provided to offer a comprehensive understanding of the methodologies used in these assessments. Overall, the REFLECTIONS B538-02 study demonstrated that the immunogenicity profiles of PF-06410293 and adalimumab were similar. [1][2]

## **Data Presentation: Immunogenicity Comparison**

The following tables summarize the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs) observed during the REFLECTIONS B538-02 clinical trial.



Table 1: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to Week 26

| Immunogenicity Parameter                                     | PF-06410293 | Adalimumab-EU |
|--------------------------------------------------------------|-------------|---------------|
| Patients with at least one post-<br>dose positive ADA result | 44.4%       | 50.5%         |
| Patients with transient ADAs                                 | 11.4%       | 6.0%          |
| ADA-positive patients who tested positive for NAbs           | 31.1%       | 27.8%         |

Data from the first 26 weeks of treatment in patients with active rheumatoid arthritis on background methotrexate.[3]

Table 2: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to Week 52

| Treatment Group                            | Patients with Positive<br>ADAs | ADA-Positive Patients with Positive NAbs |
|--------------------------------------------|--------------------------------|------------------------------------------|
| Continued PF-06410293                      | 47.3%                          | 34.3%                                    |
| Continued Adalimumab-EU                    | 54.1%                          | 24.7%                                    |
| Switched from Adalimumab-EU to PF-06410293 | 45.9%                          | 26.2%                                    |

Data reflect the immunogenicity profile after 52 weeks of treatment, including a cohort that switched from the reference product to the biosimilar.[4]

## **Experimental Protocols**

The assessment of immunogenicity in the REFLECTIONS B538-02 trial involved a tiered approach, including screening for ADAs and subsequent testing for neutralizing activity in confirmed positive samples. The following are detailed methodologies representative of the key experiments cited.



## Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Electrochemiluminescence (ECL) Immunoassay

A validated, high-sensitivity, drug-tolerant electrochemiluminescence (ECL) immunoassay, often utilizing the Meso Scale Discovery (MSD) platform, is a standard method for detecting ADAs against adalimumab and its biosimilars.[1]

Principle: This bridging assay format involves the ADA binding to both biotinylated and SULFO-tagged drug (PF-06410293 or adalimumab) to form a complex. This complex is captured on a streptavidin-coated plate and detected by an electrochemiluminescent signal upon application of a voltage.

#### Screening Assay Protocol:

- Sample Preparation: Patient serum samples are collected at predetermined time points. To improve drug tolerance, an acid dissociation step is often employed to break circulating drug-ADA complexes.
- Incubation: A master mix containing biotin-labeled and SULFO-TAG-labeled drug is prepared. Patient samples (or positive/negative controls) are added to a polypropylene plate, followed by the addition of the master mix. The plate is sealed and incubated for 1-2 hours at room temperature with shaking, or overnight at 4°C.
- Capture: During the sample incubation, a streptavidin-coated MSD plate is blocked with a blocking solution (e.g., 5% BSA in PBST) for approximately 30 minutes with shaking.
- Transfer and Binding: After blocking, the plate is washed. The incubation mixture from the
  polypropylene plate is then transferred to the streptavidin plate and incubated for 1-2 hours
  at room temperature with shaking to allow the biotin-drug-ADA-SULFO-TAG-drug complex to
  bind to the streptavidin-coated surface.
- Washing: The plate is washed multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
- Detection: A read buffer is added to each well, and the plate is read on an MSD instrument. The instrument applies a voltage that excites the SULFO-TAG, leading to the emission of light, which is measured as the signal.



• Data Analysis: The signal from each patient sample is compared to a pre-determined cutpoint, established by analyzing a population of drug-naïve serum samples. Samples with a signal above the cut-point are considered presumptively positive.

#### Confirmatory Assay Protocol:

For samples that screen positive, a confirmatory assay is performed to demonstrate the specificity of the ADA binding.

- Competitive Inhibition: The screening assay is repeated, but with an additional step where the patient serum is pre-incubated with an excess of unlabeled drug (PF-06410293 or adalimumab).
- Signal Reduction: If specific ADAs are present, they will be bound by the excess unlabeled drug, preventing the formation of the bridged complex. This results in a significant reduction in the ECL signal compared to the sample without the added unlabeled drug.
- Confirmation: A sample is confirmed positive if the signal is inhibited by a pre-defined percentage (e.g., >50%) in the presence of the excess unlabeled drug.

## Neutralizing Antibody (NAb) Assay: Cell-Based TNF-α Neutralization Assay

A cell-based assay is employed to determine if the detected ADAs have neutralizing capacity, meaning they can inhibit the biological activity of the drug. A common method involves using a cell line sensitive to TNF-α-induced apoptosis, such as the L929 mouse fibroblast cell line.

Principle: Adalimumab neutralizes the cytotoxic effect of TNF- $\alpha$  on L929 cells. If neutralizing antibodies are present in a patient's serum, they will bind to adalimumab and prevent it from neutralizing TNF- $\alpha$ , leading to cell death.

#### Protocol:

Cell Culture and Seeding: L929 cells are cultured in appropriate media. A specified number
of cells (e.g., 5 x 10<sup>3</sup> cells/well) are seeded into a 96-well flat-bottom plate and incubated
for 48 hours.



- Sample and Control Preparation: Patient serum samples confirmed positive for ADAs are diluted. Positive controls (known neutralizing anti-adalimumab antibodies) and negative controls (drug-naïve serum) are also prepared.
- Neutralization Reaction: The diluted patient serum is pre-incubated with a fixed, subsaturating concentration of PF-06410293 or adalimumab for a defined period (e.g., 1 hour) to allow the NAbs to bind to the drug.
- Cell Treatment: The pre-incubated mixture is then added to the wells containing the L929 cells. A fixed concentration of TNF-α (e.g., 1 ng/mL) and a sensitizing agent like actinomycin D (to enhance TNF-α-induced apoptosis) are also added to the wells.
- Incubation: The plate is incubated for a period sufficient to induce apoptosis in the absence of effective drug activity (e.g., 16-24 hours).
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as one utilizing resazurin or MTT. The intensity of the color or fluorescence is proportional to the number of viable cells.
- Data Analysis: The viability of cells treated with patient serum is compared to that of cells treated with the drug alone (maximum neutralization) and cells treated with TNF-α alone (maximum cytotoxicity). A significant decrease in cell viability in the presence of patient serum indicates the presence of neutralizing antibodies. The neutralizing titer is often reported as the highest dilution of serum that results in a defined level of inhibition of the drug's neutralizing activity.

## Mandatory Visualizations Mechanism of Action of Adalimumab and PF-06410293





Click to download full resolution via product page

Caption: Mechanism of action of Adalimumab/PF-06410293.

## **Experimental Workflow for Immunogenicity Assessment**





Click to download full resolution via product page

Caption: Tiered workflow for immunogenicity assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. nebiolab.com [nebiolab.com]
- 2. Immunoassay methods used in clinical studies for the detection of anti-drug antibodies to adalimumab and infliximab PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Immunogenicity of an adalimumab biosimilar, FKB327, and its reference product in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunogenicity of PF-06410293 and Adalimumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2441990#pf-05214030-immunogenicity-comparison-with-adalimumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com